molecular formula C7H12ClN3O2 B6611033 methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2866319-23-3

methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B6611033
CAS No.: 2866319-23-3
M. Wt: 205.64 g/mol
InChI Key: YOZMCXJJKCKFFS-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring, an aminomethyl group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with an appropriate amine source to introduce the aminomethyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological pathways and understanding molecular interactions.

Medicine: The compound has potential applications in the development of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases involving pyrazole receptors.

Industry: In the industrial sector, this compound is used in the manufacture of various products, including dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to receptors or enzymes, modulating their activity. The aminomethyl group enhances the compound's ability to form hydrogen bonds, increasing its affinity for biological targets. The carboxylate group can participate in ionic interactions, further stabilizing the binding.

Comparison with Similar Compounds

  • Methyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group at the 1-position.

  • Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

  • Methyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate hydrochloride: Similar to the target compound but with a different position of the carboxylate group.

Uniqueness: Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of targets and its versatility in synthetic applications set it apart from similar compounds.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-6(3-8)5(4-9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMCXJJKCKFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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